An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1-propanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1-propanol
Abstract
2-Phenyl-1-propanol (CAS No: 1123-85-9), also known as hydratropic alcohol or β-methylphenethyl alcohol, is a chiral aromatic alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. Its utility as a synthetic intermediate and a functional ingredient is fundamentally governed by its physicochemical properties. This guide provides a comprehensive analysis of these properties, offering both established data and the underlying scientific principles. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in synthesis, formulation, and analytical development.
Introduction and Molecular Structure
2-Phenyl-1-propanol is a primary alcohol characterized by a phenyl group attached to the second carbon of a propanol chain. This structure, which includes a chiral center at C2, imparts a unique combination of aromatic and aliphatic properties, influencing its reactivity, solubility, and biological interactions. Its role extends from imparting a sweet, floral (hyacinth-like) aroma in fragrances to serving as a key building block in the synthesis of more complex molecules.[1]
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IUPAC Name: 2-phenylpropan-1-ol[1]
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Synonyms: Hydratropic alcohol, beta-Methylphenethyl alcohol, Hydratropyl alcohol[1]
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CAS Number: 1123-85-9[1]
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Molecular Formula: C₉H₁₂O[1]
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Molecular Weight: 136.19 g/mol [1]
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is critical for predicting the behavior of 2-Phenyl-1-propanol in various experimental and industrial settings. These values are summarized below and dictate everything from appropriate storage conditions to its partitioning behavior in multiphasic systems.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral, hyacinth-like | [1] |
| Density | 0.975 g/mL at 25 °C | [2] |
| Boiling Point | 110-111 °C at 10 mmHg 113-114 °C at 14 mmHg | [1][2] |
| Melting Point | -37 °C | |
| Flash Point | 94 °C (201.2 °F) | [2] |
| Water Solubility | Insoluble / Slightly soluble | [1] |
| Solubility in Organics | Soluble in ethanol and oils | [1] |
| Refractive Index (n20/D) | 1.526 | [2] |
| pKa (Predicted) | 14.79 ± 0.10 | |
| LogP | 1.78 - 2.4 | [1] |
In-Depth Analysis of Key Properties
Solubility Profile: A Tale of Two Moieties
The solubility of 2-Phenyl-1-propanol is a direct consequence of its amphiphilic nature. The bulky, nonpolar phenyl group dominates the molecular character, rendering it largely insoluble in water.[1] Conversely, the terminal primary hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor. This allows for excellent miscibility with polar organic solvents like ethanol and other alcohols, as well as nonpolar solvents like oils where the phenyl group can interact favorably via van der Waals forces.[1] This dual characteristic is crucial in formulation science, where it might be used to bridge phases or require specific solvent systems for homogeneous solutions.
Stereochemistry
The presence of a stereocenter at the C2 position means that 2-Phenyl-1-propanol exists as a pair of enantiomers: (R)-2-phenyl-1-propanol and (S)-2-phenyl-1-propanol. While most commercially available 2-Phenyl-1-propanol is a racemic mixture, enantiomerically pure forms are utilized in chiral synthesis. The biological properties, particularly odor perception and metabolic fate, can differ significantly between enantiomers, a critical consideration in pharmaceutical and fragrance applications.
Spectral Characteristics
Spectroscopic analysis provides an unambiguous fingerprint for the identification and quantification of 2-Phenyl-1-propanol.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[3] Other key signals include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), aromatic C=C stretching peaks (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1050 cm⁻¹).[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A predicted ¹H NMR spectrum would show distinct signals: a multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons of the phenyl group, a doublet for the two protons of the -CH₂OH group, a multiplet for the single proton at the chiral center (-CH-), and a doublet for the three protons of the methyl (-CH₃) group.[4] The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration.
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¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (typically in the 125-145 ppm range), a signal for the hydroxymethyl carbon (-CH₂OH), a signal for the methine carbon (-CH-), and a signal for the methyl carbon (-CH₃).[1]
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Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 136 is often weak or absent.[5] The fragmentation pattern is characteristic of primary alcohols. A prominent peak is observed at m/z = 105, resulting from a benzylic cleavage (loss of a -CH₂OH radical followed by rearrangement, or direct cleavage of the C-C bond adjacent to the ring).[2][5] Another significant fragment can be seen at m/z = 77, corresponding to the phenyl cation.
Synthesis and Chemical Reactivity
Synthetic Approach: Reduction of a Phenyl Ketone
A common and reliable laboratory synthesis involves the reduction of 2-phenylpropanal or ethyl phenylacetate. For instance, the reduction of 2-phenylpropanal using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent yields 2-phenyl-1-propanol. This method is efficient and avoids the regioselectivity issues that can arise from other starting materials.
Core Reactivity: The Primary Alcohol
The chemistry of 2-Phenyl-1-propanol is dominated by its primary alcohol functional group. It undergoes reactions typical of this class of compounds:
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Oxidation: Mild oxidation (e.g., with PCC) yields the corresponding aldehyde, 2-phenylpropanal. Stronger oxidation (e.g., with KMnO₄ or chromic acid) will produce 2-phenylpropanoic acid.
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Esterification: It readily reacts with carboxylic acids or their derivatives (like acyl chlorides) under acidic catalysis to form esters, which are often highly aromatic and used in fragrances.
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Etherification: The Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
Experimental Protocol: Boiling Point Determination at Reduced Pressure
Given that 2-Phenyl-1-propanol has a relatively high boiling point at atmospheric pressure, it is often purified by vacuum distillation to prevent thermal degradation. Determining its boiling point at a specific reduced pressure is a common and necessary characterization step. The Siwoloboff method is a suitable micro-scale technique.
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[6] By reducing the external pressure with a vacuum system, the temperature required to reach this equilibrium is lowered, protecting the compound from decomposition.[6]
Protocol (Self-Validating System):
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Sample Preparation: Place 0.5-1.0 mL of 2-Phenyl-1-propanol into a small test tube (e.g., a Durham tube).
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Capillary Insertion: Insert a melting point capillary tube (sealed at one end) into the liquid, with the open end down.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.
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Heating Bath: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of oil on a hot plate) to ensure even heat distribution.[7]
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Pressure Application: Connect the apparatus to a vacuum source with a manometer to monitor the pressure accurately. Evacuate the system to the desired pressure (e.g., 10 mmHg).
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Heating: Begin heating the bath slowly (1-2 °C per minute) with constant stirring. Initially, a stream of bubbles will exit the capillary tube as trapped air expands and escapes.[6]
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Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a continuous stream.
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Equilibrium Point: Remove the heat source. As the apparatus slowly cools, the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary is equal to the external pressure measured by the manometer.
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Validation: A stable and reproducible reading confirms a successful measurement. The sharpness of the boiling point also serves as an indicator of the sample's purity.
Caption: Experimental workflow for boiling point determination.
Safety, Toxicology, and Handling
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Hazard Identification: 2-Phenyl-1-propanol is generally not classified as hazardous under GHS criteria.[1] However, it may cause irritation upon contact with the skin or eyes. It is considered harmful if swallowed.[1]
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Toxicological Data:
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Oral LD50 (Rat): 2300 mg/kg
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Skin LD50 (Rabbit): >5000 mg/kg
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place away from strong oxidizing agents, in a tightly sealed container.[2] The compound has excellent shelf life under these conditions.
Applications in Research and Development
The unique combination of a chiral center, a primary alcohol, and an aromatic ring makes 2-Phenyl-1-propanol a versatile molecule.
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Fragrance and Flavors: It is a registered flavoring agent and fragrance ingredient, valued for its floral notes.[1]
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Pharmaceutical Synthesis: It serves as a chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce a specific stereochemistry is highly valuable in drug development, where enantiomers can have vastly different pharmacological and toxicological profiles.
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Metabolite Studies: 2-Phenyl-1-propanol is a known metabolite of cumene (isopropylbenzene), making it relevant in toxicological and environmental fate studies.
Conclusion
2-Phenyl-1-propanol is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its solubility, boiling point, spectral characteristics, and the reactivity of its primary alcohol group are all critical parameters that dictate its application. For scientists in drug development and chemical research, a thorough understanding of these properties is not merely academic but essential for successful synthesis, formulation, and analysis. This guide serves as a foundational resource, integrating established data with the underlying chemical principles to empower informed and effective scientific practice.
References
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